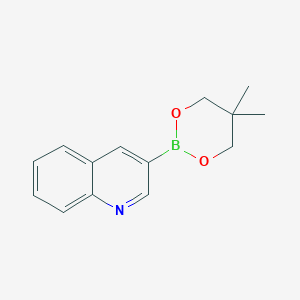![molecular formula C19H20O3 B13940934 (Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone](/img/structure/B13940934.png)
(Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone is an organic compound that features a benzyl group, a tetrahydropyran-2-yloxy group, and a phenyl ketone. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it a valuable subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone typically involves the following steps:
Formation of the Tetrahydropyran-2-yloxy Group: This can be achieved by reacting 4-hydroxybenzaldehyde with tetrahydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid.
Benzylation: The next step involves the introduction of the benzyl group. This can be done by reacting the intermediate product with benzyl chloride in the presence of a base like potassium carbonate.
Ketone Formation: Finally, the ketone group is introduced through oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The tetrahydropyran-2-yloxy group can act as a protecting group for alcohols in multi-step synthesis.
Biology and Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure.
Biological Studies: Used in studies to understand the interaction of aromatic and heterocyclic compounds with biological systems.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of (Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone involves its interaction with various molecular targets. The aromatic and heterocyclic components allow it to engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or intermediate in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(Benzyl)-[4-(tetrahydrofuran-2-yloxy)phenyl]-ketone: Similar structure but with a tetrahydrofuran ring instead of tetrahydropyran.
(Benzyl)-[4-(methoxy)phenyl]-ketone: Contains a methoxy group instead of the tetrahydropyran-2-yloxy group.
Uniqueness
Tetrahydropyran-2-yloxy Group: Provides unique steric and electronic properties, influencing the compound’s reactivity and interactions.
Versatility: The combination of aromatic and heterocyclic elements makes it versatile for various applications in chemistry, biology, and industry.
This detailed article provides a comprehensive overview of (Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H20O3 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-[4-(oxan-2-yloxy)phenyl]-2-phenylethanone |
InChI |
InChI=1S/C19H20O3/c20-18(14-15-6-2-1-3-7-15)16-9-11-17(12-10-16)22-19-8-4-5-13-21-19/h1-3,6-7,9-12,19H,4-5,8,13-14H2 |
InChI Key |
AOZYDRDGRMVOMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-oxo-1,7-Diazaspiro[4.5]decane-7-acetic acid methyl ester](/img/structure/B13940857.png)
![[4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13940860.png)
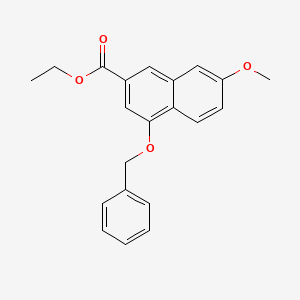

![8-bromo-2-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13940880.png)


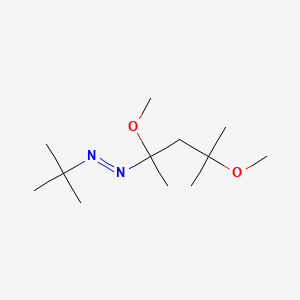
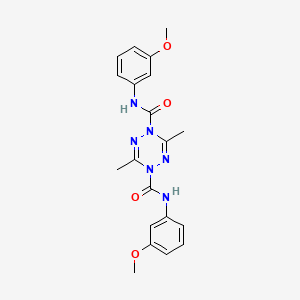
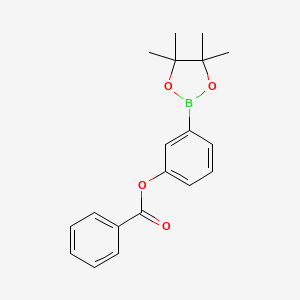
![7-Bromobenzo[d]thiazol-4-amine](/img/structure/B13940922.png)
![8-Ethyl-2-hydroxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13940924.png)
